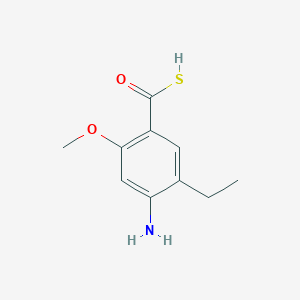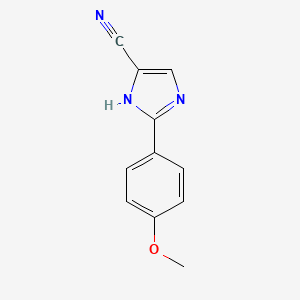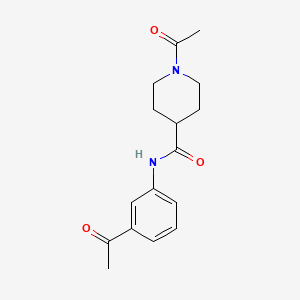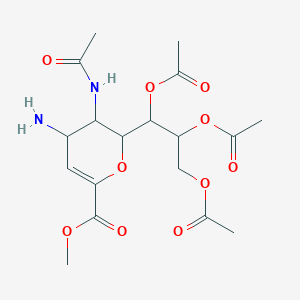![molecular formula C11H14N4O B8666480 3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B8666480.png)
3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one
Overview
Description
3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features both imidazole and pyridine rings fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a piperidine derivative with an imidazole precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sodium hydroxide, with temperature control being crucial to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability are common practices. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring system and exhibits comparable biological activities.
Pyridazinone Derivatives: These compounds also contain nitrogen heterocycles and are known for their diverse pharmacological properties.
Uniqueness
3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one is unique due to its specific ring fusion and the presence of both imidazole and pyridine rings. This structural feature contributes to its distinct biological activities and makes it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C11H14N4O/c16-11-14-9-3-6-13-7-10(9)15(11)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,14,16) |
InChI Key |
YHOHVYQKQJDIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CN=C3)NC2=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8666403.png)



![N-(2,4-difluorophenyl)-2-[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B8666419.png)
![1-[(3-Nitrophenyl)acetyl]pyrrolidine](/img/structure/B8666429.png)




![1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B8666485.png)


![Benzamide, 3-[(2,4-difluorophenyl)thio]-4-[(methylsulfonyl)amino]-](/img/structure/B8666511.png)
